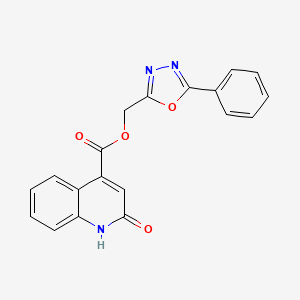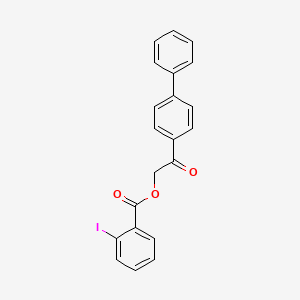![molecular formula C18H14ClN3O3S2 B5172218 N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide](/img/structure/B5172218.png)
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide, commonly known as Nafamostat, is a synthetic serine protease inhibitor. It has been widely used in scientific research due to its ability to inhibit various proteases and its potential therapeutic applications in several diseases.
Mécanisme D'action
Nafamostat inhibits proteases by binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the catalytic triad of the enzyme, thereby blocking its activity. Nafamostat also inhibits the activation of coagulation factors by binding to the serine protease domain of the factors. Additionally, it inhibits the production of inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
Nafamostat has several biochemical and physiological effects. It inhibits the activation of coagulation factors and the production of inflammatory cytokines, which can reduce the severity of several diseases. Nafamostat has also been shown to inhibit the entry of SARS-CoV-2, the virus that causes COVID-19, into host cells by blocking the activity of the host protease TMPRSS2.
Avantages Et Limitations Des Expériences En Laboratoire
Nafamostat has several advantages for lab experiments. It is a potent protease inhibitor that can be used to study the role of proteases in various biological processes. It has also been shown to have potential therapeutic applications in several diseases, which makes it a valuable tool for drug discovery. However, Nafamostat has some limitations as well. It can inhibit multiple proteases, which can make it difficult to determine the specific role of a particular protease in a biological process. Additionally, its potential therapeutic applications are still being investigated, and more research is needed to determine its efficacy in humans.
Orientations Futures
There are several future directions for the use of Nafamostat in scientific research. One potential application is in the treatment of COVID-19. Nafamostat has been shown to inhibit the entry of SARS-CoV-2 into host cells, and clinical trials are currently underway to determine its efficacy in treating COVID-19. Another potential application is in the treatment of acute pancreatitis. Nafamostat has been shown to reduce the severity of acute pancreatitis in animal models, and clinical trials are currently underway to determine its efficacy in humans. Additionally, Nafamostat has potential applications in the treatment of sepsis, viral infections, and other diseases.
Méthodes De Synthèse
Nafamostat can be synthesized through a multi-step process that involves the reaction of 5-chloro-1-naphthol with thionyl chloride to form 5-chloro-1-naphthyl chloride. The resulting compound is then reacted with N-(4-aminophenyl)sulfonamide to form N-(4-(chloroformyl)phenyl)sulfonamide. This compound is further reacted with thiourea to form N-(4-(aminosulfonyl)phenyl)thiourea, which is then reacted with carbon disulfide to form N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-chloro-1-naphthamide.
Applications De Recherche Scientifique
Nafamostat has been extensively used in scientific research as a protease inhibitor. It has been shown to inhibit various proteases, including trypsin, chymotrypsin, kallikrein, and thrombin. Nafamostat has also been shown to inhibit the activation of coagulation factors and the production of inflammatory cytokines. These properties make it a potential therapeutic agent for several diseases, including acute pancreatitis, sepsis, and viral infections.
Propriétés
IUPAC Name |
5-chloro-N-[(4-sulfamoylphenyl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S2/c19-16-6-2-3-13-14(16)4-1-5-15(13)17(23)22-18(26)21-11-7-9-12(10-8-11)27(20,24)25/h1-10H,(H2,20,24,25)(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVPZUVORILADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[(4-sulfamoylphenyl)carbamothioyl]naphthalene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

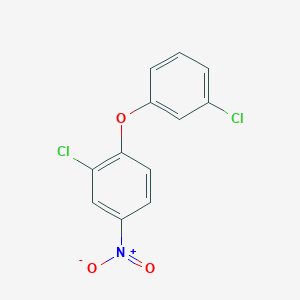

![1-[3-(isopropylthio)propoxy]-3-methoxybenzene](/img/structure/B5172144.png)
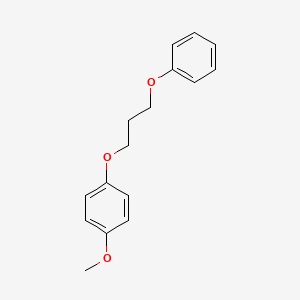
![3-[(2-bromo-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5172160.png)
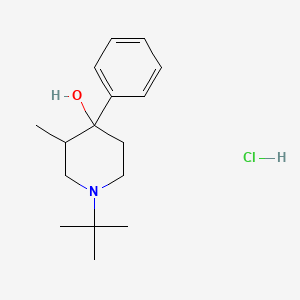

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5172174.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5172177.png)
![ethyl 4-[4-(4-formylbenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5172186.png)
![6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5172209.png)
